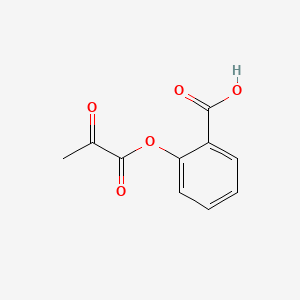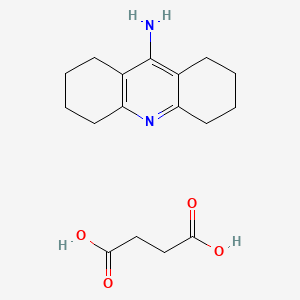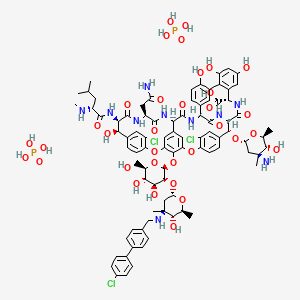
Diphosphate d'oritavancin
Vue d'ensemble
Description
Oritavancin diphosphate est un antibiotique lipoglycopeptide semisynthétique utilisé pour le traitement des infections bactériennes graves à Gram positif. Il est particulièrement efficace contre Staphylococcus aureus résistant à la méthicilline (SARM) et les entérocoques résistants à la vancomycine (ERV). Oritavancin diphosphate est commercialisé sous les noms de marque Orbactiv et Kimyrsa .
Applications De Recherche Scientifique
Oritavancin diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their chemical properties.
Biology: Investigated for its interactions with bacterial cell walls and its effects on bacterial growth and survival.
Medicine: Used in clinical trials and studies to evaluate its efficacy and safety in treating bacterial infections, particularly those caused by resistant strains
Industry: Employed in the development of new antibiotic formulations and delivery systems.
Mécanisme D'action
Target of Action
Oritavancin diphosphate is a semisynthetic lipoglycopeptide antibiotic that primarily targets peptidoglycan , a key component of the bacterial cell wall . Peptidoglycan plays a crucial role in maintaining the structural integrity and shape of bacteria, making it a primary target for antibiotic therapy .
Mode of Action
Oritavancin diphosphate interacts with its targets through three separate mechanisms :
- Inhibition of Transglycosylation : Oritavancin binds to the stem peptide of peptidoglycan precursors, inhibiting transglycosylation, a process vital for peptidoglycan synthesis .
- Inhibition of Transpeptidation : Oritavancin also binds to the pentaglycyl bridging segment in peptidoglycan, a feature that distinguishes it from other glycopeptides like vancomycin .
- Disruption of Cell Membrane : The presence of a hydrophobic 4’-chlorobiphenylmethyl group in oritavancin allows for interaction and disruption of the bacterial cell membrane, leading to depolarization, permeabilization, and rapid cell death .
Biochemical Pathways
The primary biochemical pathway affected by oritavancin is the synthesis of peptidoglycan , a major component of the bacterial cell wall . By inhibiting transglycosylation and transpeptidation, oritavancin prevents the formation of a stable and functional cell wall, leading to bacterial cell death .
Pharmacokinetics
Oritavancin exhibits unique pharmacokinetics. It is rapidly bactericidal in a concentration-dependent manner, and the area under the concentration-time curve to MIC ratio is the pharmacodynamic parameter that best describes its activity . The plasma terminal half-life of oritavancin is approximately 195.4 hours across all dose levels .
Result of Action
The result of oritavancin’s action is the rapid, concentration-dependent killing of actively growing, stationary phase, and biofilm-producing Gram-positive bacteria . Its multiple mechanisms of action confer activity against both vancomycin-susceptible and -resistant organisms .
Action Environment
The efficacy of oritavancin can be influenced by environmental factors such as the presence of other antibiotics and the specific strain of bacteria. For instance, it has been shown to be effective against C. difficile spores, where vancomycin was not . As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens .
Safety and Hazards
Oritavancin diphosphate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Adverse events have been mild and limited; the most common being administration site complaints, headache, rhinitis, dry skin, pain, increases in liver transaminases and accumulation of free cholesterol and phospholipids in phagocytic (macrophages) and nonphagocytic (fibroblast) cells .
Orientations Futures
On March 12, 2021 the FDA approved Kimyrsa, a complete course of therapy in a single, 1 hour 1200 mg infusion . This offers effective and time-efficient treatment for skin and skin structure infections .
Relevant Papers There are several relevant papers on Oritavancin diphosphate. One such paper is "The Clinical Efficacy of Multidose Oritavancin: A Systematic Review" .
Analyse Biochimique
Biochemical Properties
Oritavancin diphosphate has multiple mechanisms of action, including inhibition of transglycosylation, inhibition of transpeptidation, and cell membrane interaction/disruption . It interacts with enzymes involved in peptidoglycan synthesis in Gram-positive bacteria, binding to D-alanyl-D-alanine stem termini . This interaction inhibits the transglycosylation step of cell wall biosynthesis, a property common to all glycopeptides and lipoglycopeptides .
Cellular Effects
Oritavancin diphosphate has significant effects on various types of cells and cellular processes. It interferes with bacterial cell wall synthesis and integrity, treating susceptible skin and subcutaneous tissue infections with gram-positive bacteria . It also exhibits excellent tissue penetration and distribution throughout various sites, including skin structures, synovial fluid (found in joints), bone tissue, and macrophages .
Molecular Mechanism
Oritavancin diphosphate exerts its effects at the molecular level through several mechanisms. It inhibits transglycosylation by binding to D-alanyl-D-alanine stem termini in Gram-positive bacteria, disrupting peptidoglycan synthesis . It also inhibits transpeptidation and interacts with the cell membrane, causing depolarization, permeabilization, and rapid, concentration-dependent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Oritavancin diphosphate has shown high positive clinical response and microbial eradication rate, with less than 5% of patients hospitalized for worsening or recurrence of the index infection within 28 days of treatment .
Dosage Effects in Animal Models
In a peritonitis model in mice infected with S. pneumoniae, the 50% effective dose (ED 50) of Oritavancin diphosphate in preventing mortality was lowest when a single dose was given once over 48 hours and highest when the drug was administered every 2 hours for 48 hours .
Metabolic Pathways
Oritavancin diphosphate is involved in the metabolic pathway of peptidoglycan synthesis in Gram-positive bacteria. It binds to D-alanyl-D-alanine stem termini, inhibiting the transglycosylation step of this pathway .
Transport and Distribution
Oritavancin diphosphate is characterized by extensive tissue distribution and a long terminal half-life . It binds strongly to plasma proteins (around 85%), resulting in prolonged release into surrounding tissues .
Subcellular Localization
Oritavancin diphosphate primarily targets the cell wall and membrane of Gram-positive bacteria . Its hydrophobic group allows for interaction and disruption of the cell membrane, resulting in depolarization, permeabilization, and rapid cell death .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Oritavancin diphosphate est synthétisé par une série de réactions chimiques à partir de la vancomycine. Les conditions réactionnelles impliquent généralement une alkylation réductrice et une purification par chromatographie liquide haute performance (CLHP) .
Méthodes de production industrielle
La production industrielle d'oritavancin diphosphate implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend l'utilisation de bioréacteurs pour la fermentation, suivie d'étapes de modification chimique et de purification. Le produit final est lyophilisé et conditionné pour l'administration intraveineuse .
Analyse Des Réactions Chimiques
Types de réactions
Oritavancin diphosphate subit plusieurs types de réactions chimiques, notamment :
Réduction : Implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et la modification de l'oritavancin diphosphate comprennent :
Agents d'alkylation réductrice : Utilisés pour introduire le substituant hydrophobe.
Agents oxydants : Utilisés pour modifier des groupes fonctionnels spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent le composé final d'oritavancin diphosphate et divers intermédiaires qui sont purifiés et caractérisés au cours du processus de synthèse .
Applications de la recherche scientifique
Oritavancin diphosphate a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les antibiotiques glycopeptides et leurs propriétés chimiques.
Biologie : Étudié pour ses interactions avec les parois cellulaires bactériennes et ses effets sur la croissance et la survie des bactéries.
Médecine : Utilisé dans les essais cliniques et les études pour évaluer son efficacité et son innocuité dans le traitement des infections bactériennes, en particulier celles causées par des souches résistantes
Industrie : Employé dans le développement de nouvelles formulations antibiotiques et de systèmes d'administration.
Mécanisme d'action
Oritavancin diphosphate exerce ses effets par le biais de plusieurs mécanismes :
Inhibition de la transglycosylation : Se lie aux extrémités de la tige D-alanyl-D-alanine des bactéries à Gram positif, inhibant la synthèse du peptidoglycane.
Inhibition de la transpeptidation : Empêche la réticulation des chaînes de peptidoglycane, affaiblissant la paroi cellulaire bactérienne.
Interaction/perturbation de la membrane cellulaire : Le groupe 4’-chlorobiphénylméthyle hydrophobe interagit avec la membrane cellulaire bactérienne, provoquant une dépolarisation, une perméabilisation et une mort cellulaire rapide.
Comparaison Avec Des Composés Similaires
Oritavancin diphosphate est comparé à d'autres antibiotiques glycopeptides, tels que :
Vancomycine : Le premier antibiotique glycopeptide, utilisé pour traiter les infections graves à Gram positif.
Téicoplanine : Un autre antibiotique glycopeptide ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Télavancine et dalbavancine : Des glycopeptides semisynthétiques de deuxième génération ayant une puissance et des profils pharmacocinétiques améliorés par rapport à la vancomycine.
Oritavancin diphosphate est unique en son genre en ce qu'il tue rapidement les bactéries par le biais de plusieurs mécanismes, ce qui en fait une option précieuse pour le traitement des infections résistantes .
Propriétés
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTROOMOPLCZHB-BHYQHFGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H103Cl3N10O34P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027688 | |
| Record name | Oritavancin diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1989.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192564-14-0 | |
| Record name | Oritavancin diphosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oritavancin diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORITAVANCIN DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1P93MKZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does oritavancin diphosphate interact with bacteria and what are the downstream effects?
A1: Oritavancin diphosphate is a lipoglycopeptide antibiotic that exerts its bactericidal activity by interfering with bacterial cell wall synthesis. [] While its mechanism of action shares similarities with other lipoglycopeptides like telavancin, the specific details of its interactions with bacterial targets and the subsequent downstream effects are not extensively discussed in the provided research excerpts.
Q2: What is the visual compatibility of oritavancin diphosphate with other drugs during simulated Y-site administration?
A2: A study investigating the visual compatibility of oritavancin diphosphate with 37 commonly co-administered drugs found that 23 drugs were visually compatible with oritavancin at various concentrations over a four-hour period. [] Drugs formulated at basic or neutral pH were more likely to be incompatible. This highlights the importance of considering compatibility when administering oritavancin diphosphate in clinical settings.
Q3: What is the indication for oritavancin diphosphate use in clinical practice?
A3: Oritavancin diphosphate is specifically indicated for the treatment of adult patients with acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive microorganisms. [] These microorganisms include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus).
Q4: What is the significance of oritavancin diphosphate being designated as a Qualified Infectious Disease Product (QIDP)?
A4: Due to its potential to treat serious and life-threatening infections, oritavancin diphosphate has been recognized as a QIDP under the Generating Antibiotic Incentives Now (GAIN) title of the FDA Safety and Innovation Act. [] This designation grants the drug expedited review processes and extended market exclusivity, emphasizing its importance in combating infectious diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


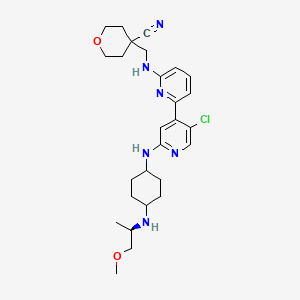
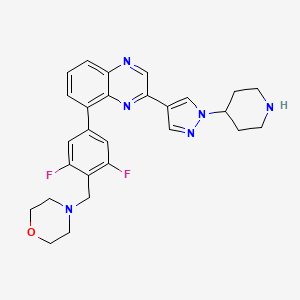


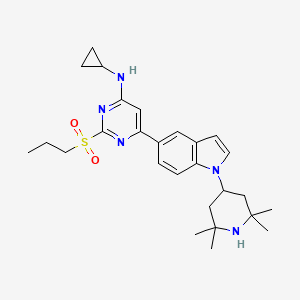


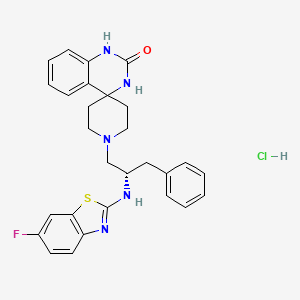
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
